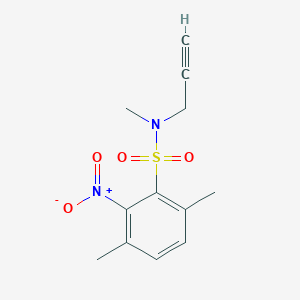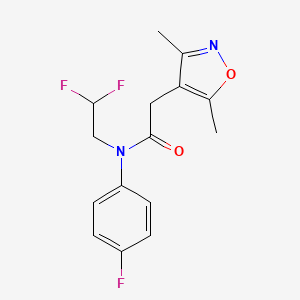![molecular formula C16H17N3OS B7678480 [2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol](/img/structure/B7678480.png)
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol, also known as ETQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETQ is a quinoline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. This compound also induces apoptosis, which is programmed cell death, in cancer cells. Furthermore, this compound inhibits the activity of topoisomerase II, which prevents DNA replication and transcription, leading to cell death. This compound has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory and anti-microbial activities. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is a promising target for the treatment of Alzheimer's disease. Furthermore, this compound has been shown to have antioxidant activity, which can protect cells from oxidative damage.
实验室实验的优点和局限性
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized with good yields. This compound is also soluble in a range of solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. It is a toxic compound and must be handled with care. Furthermore, this compound has low water solubility, which can limit its use in certain assays.
未来方向
There are several future directions for the research on [2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol. One direction is to study the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and inflammatory diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its anti-cancer effects. Finally, the development of this compound analogs with improved pharmacological properties is an exciting avenue for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has anti-cancer effects, anti-inflammatory and anti-microbial activities, and potential applications in the treatment of Alzheimer's disease. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound, including the development of this compound analogs with improved pharmacological properties.
合成方法
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol can be synthesized through various methods, including the condensation of 2-ethyl-4-methylthiazole-5-carbaldehyde with 2-amino-3-chloroquinoline, followed by reduction with sodium borohydride to yield this compound. Another method involves the reaction of 2-ethyl-4-methylthiazole-5-carbaldehyde with 2-amino-3-chloroquinoline in the presence of a base, such as potassium carbonate, followed by reduction with sodium borohydride. These methods have been optimized to yield high purity this compound with good yields.
科学研究应用
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it can induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, which is a promising target for cancer therapy. In addition to cancer, this compound has also been studied for its potential anti-inflammatory and anti-microbial activities.
属性
IUPAC Name |
[2-[(2-ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-15-18-13(10-21-15)8-17-16-12(9-20)7-11-5-3-4-6-14(11)19-16/h3-7,10,20H,2,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGMQROAKQNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=NC3=CC=CC=C3C=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)

![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)

![4-[[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678458.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)

![1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7678479.png)

